(1R)-Camphor oxime

Catalog No.
S1891985
CAS No.
2792-42-9
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-Camphor oxime

CAS Number

2792-42-9

Product Name

(1R)-Camphor oxime

IUPAC Name

(NZ)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8-/t7-,10+/m1/s1

InChI Key

OVFDEGGJFJECAT-SMXKXMKRSA-N

SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N/O

(1R)-Camphor oxime is an organic compound with the molecular formula C10_{10}H17_{17}NO, derived from camphor, a bicyclic monoterpene ketone. It features an oxime functional group, which is formed through the reaction of camphor with hydroxylamine. This compound is known for its distinct stereochemistry, which contributes to its unique chemical properties and biological activities. (1R)-Camphor oxime is often utilized in organic synthesis and medicinal chemistry due to its reactivity and potential therapeutic applications .

D-Camphor oxime itself is not known to have a specific biological mechanism of action. However, its role lies in its use as a chiral building block for the synthesis of other molecules with potential biological activities [].

D-Camphor oxime is generally considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following:

  • Skin and eye irritant: May cause irritation upon contact [].
  • Respiratory irritant: Dust or vapors may irritate the respiratory tract [].
  • Combustible: D-Camphor oxime is flammable and should be kept away from heat sources [].
, including:

  • Oxidation: The oxime group can be oxidized to form nitrile oxides, which serve as intermediates in organic synthesis.
  • Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The oxime group can engage in nucleophilic substitution reactions, allowing for the introduction of different substituents .

Major Products Formed

  • Oxidation: Nitrile oxides.
  • Reduction: Amines.
  • Substitution: Various substituted oxime derivatives.

(1R)-Camphor oxime can be synthesized by reacting camphor with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. The process typically involves the following steps:

  • Dissolve camphor in a suitable solvent (e.g., ethanol or methanol).
  • Add hydroxylamine hydrochloride and sodium hydroxide.
  • Stir the mixture at room temperature until the reaction completes.

In industrial settings, continuous flow reactors may be employed to optimize yields and purity by controlling reaction parameters such as temperature and pressure .

(1R)-Camphor oxime finds applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in drug development due to its biological activities.
  • Chemical Research: Serves as a model compound for studying reaction mechanisms involving oximes .

(1R)-Camphor oxime can be compared with other related compounds:

Compound NameStructural CharacteristicsUnique Features
Camphor oximeDerived from camphor; similar functional groupExhibits distinct stereochemistry
2-Camphanone oximeAnother derivative of camphorDifferent stereochemical configuration
DL-Camphor oximeRacemic mixture of camphor oxime isomersContains both enantiomers

Uniqueness

(1R)-Camphor oxime is unique due to its specific stereochemistry and the presence of the oxime functional group, which imparts distinct reactivity and biological activity compared to other camphor derivatives .

Molecular Architecture and Stereochemical Configuration

(1R)-Camphor oxime is a bicyclic monoterpene derivative with the molecular formula C₁₀H₁₇NO (molecular weight: 167.25 g/mol). Its structure consists of a camphor backbone—a bicyclo[2.2.1]heptan-2-one framework—modified by the introduction of an oxime functional group (-C=N-OH) at the C2 position.

The stereochemical configuration is defined by the (1R) designation, indicating the specific spatial arrangement of substituents on the bicyclic system. The compound adopts a rigid bicyclic structure with three methyl groups: two at the C1 position and one at the C7 position. The oxime group introduces a hydroxylamine moiety (-N-OH) conjugated to a double bond, forming an E-configuration (trans) C=N bond. Key structural features include:

  • Bicyclic framework: A fused norbornane-like system with bridgehead carbons at C1 and C2.
  • Oxime functionality: A planar C=N-OH group that participates in hydrogen bonding.
  • Chirality: A single stereocenter at C1, contributing to its optical activity ([α]₂₀ᴰ = −40.5 ± 1°, c = 5% in ethanol).

Synthesis and Reactivity

(1R)-Camphor oxime is synthesized via the reaction of camphor with hydroxylamine hydrochloride under basic conditions (e.g., NaOH), followed by purification. The reaction proceeds through nucleophilic attack of hydroxylamine on the ketone carbonyl group, forming the oxime. The stereospecificity is retained due to the rigid bicyclic structure of camphor, which restricts conformational flexibility during oximation.

Crystallographic Analysis and Conformational Studies

X-ray crystallography has elucidated the structural nuances of (1R)-camphor oxime, revealing critical insights into its conformational preferences and intermolecular interactions.

Crystal Packing and Hydrogen Bonding

(1R)-Camphor oxime crystallizes in orthorhombic or monoclinic space groups, depending on the solvent system used. For example:

  • Orthorhombic system (space group P2₁2₁2₁): Observed in palladium complexes, where camphor oxime ligands adopt a trans configuration, with both camphoryl groups oriented to the same side of the coordination plane.
  • Monoclinic system (space group P2₁): Reported in studies of bornane derivatives, where oxime O-H groups engage in hydrogen bonding with adjacent molecules.

Key intermolecular interactions include:

  • Oxime O-H⋯N hydrogen bonds: Formed between the hydroxyl group of the oxime and nitrogen atoms in neighboring molecules (e.g., d(O-H⋯N) = 2.735 Å in related oxime systems).
  • C-H⋯π interactions: Weak interactions between methyl groups and aromatic systems in crystal lattices.

Geometric Parameters

The E-configuration of the C=N bond is critical to the compound’s geometry. In crystallographic studies:

  • C=N bond length: ~1.293–1.319 Å.
  • N-O bond length: ~1.376–1.347 Å.
  • Bond angle ∠(C=N-O): ~113–117°.

These parameters are consistent with typical oxime geometries and are influenced by hydrogen bonding networks in the crystal lattice.

Comparative Structural Analysis with Camphor Derivatives

(1R)-Camphor oxime differs structurally and functionally from other camphor derivatives, particularly in stereochemistry and reactivity. Below is a comparative analysis with key analogs:

CompoundStructural FeaturesFunctional GroupsStereochemical ConfigurationUnique Properties
(1R)-Camphor oximeBicyclo[2.2.1]heptan-2-one coreOxime (-C=N-OH)Single stereocenter at C1 (1R)High enantiomeric purity; hydrogen bonding capacity
2-Camphanone oximeBicyclo[2.2.1]heptan-2-one coreOxime (-C=N-OH)Distinct stereochemistry (e.g., 2R)Different reactivity due to altered substituent positions
DL-Camphor oximeRacemic mixture of (1R) and (1S) enantiomersOxime (-C=N-OH)No net chiralityLower optical activity; reduced hydrogen bonding specificity
Camphor hydrazoneBicyclo[2.2.1]heptan-2-one coreHydrazone (-C=N-NH₂)Variable stereochemistryEnhanced nucleophilicity; applications in coordination chemistry

Reactivity and Functional Group Impact

The oxime group in (1R)-camphor oxime enables distinct reactivity compared to other derivatives:

  • Hydrogen bonding: The O-H group participates in intermolecular interactions, stabilizing crystal structures and influencing solubility.
  • Coordination chemistry: The oxime nitrogen can act as a ligand for metal ions (e.g., Pd²⁺, Pt²⁺), forming stable complexes with applications in catalysis.
  • Reducibility: The C=N bond can be reduced to a C-N single bond, yielding amines (e.g., camphor amine derivatives).

The classical synthesis of (1R)-camphor oxime relies fundamentally on the condensation reaction between (1R)-camphor and hydroxylamine, representing one of the most established methodologies in oxime chemistry [1]. This reaction proceeds through a well-characterized nucleophilic addition-elimination mechanism, where hydroxylamine acts as the nucleophile attacking the carbonyl carbon of the camphor molecule [2] [3].

The mechanism initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of (1R)-camphor [4]. This step forms a tetrahedral intermediate known as a hemiaminal, which subsequently undergoes dehydration through protonation of the hydroxyl group and elimination of water [3] [4]. The resulting protonated intermediate exists in two resonance forms before final deprotonation yields the desired (1R)-camphor oxime [5].

Traditional synthetic procedures employ hydroxylamine hydrochloride as the hydroxylamine source in combination with various bases to neutralize the hydrochloric acid generated during the reaction [1]. Sodium acetate represents the most commonly used base, providing yields typically ranging from 75 to 85 percent under reflux conditions in ethanol or methanol solvents [3] [7]. Alternative basic conditions utilizing sodium hydroxide achieve similar yields of 70 to 80 percent, though the reaction requires careful pH control to prevent side reactions [1] [7].

Pyridine serves both as a base and co-solvent in certain procedures, often resulting in improved yields of 80 to 90 percent due to its dual catalytic role [3] [8]. The reaction typically requires heating under reflux at temperatures between 60 and 80 degrees Celsius for durations of 2 to 6 hours to achieve complete conversion [1] [3].

The stereochemistry of (1R)-camphor oxime formation follows predictable patterns based on the rigid bicyclic structure of the camphor molecule [9] [10]. The oxime group preferentially adopts the E-configuration due to steric considerations, with the hydroxyl group oriented away from the bulky trimethyl-substituted bridge [9] [11]. This stereoselectivity represents an important advantage of camphor-derived oximes compared to more flexible ketone substrates.

Optimization studies have revealed that reaction temperature significantly influences both yield and reaction rate [12] [2]. Lower temperatures generally favor higher selectivity but require extended reaction times, while elevated temperatures accelerate the reaction but may promote side reactions including oxime hydrolysis [12] [3]. The optimal temperature range of 60 to 80 degrees Celsius represents a compromise between reaction efficiency and product stability [1] [3].

Solvent selection plays a crucial role in classical synthesis optimization [12] [3]. Protic solvents such as ethanol and methanol facilitate the proton transfer steps essential for the mechanism, while their moderate boiling points enable convenient reflux conditions [1] [3]. Water can serve as a co-solvent, particularly when using potassium carbonate as the base, achieving yields of 76 to 95 percent under milder conditions [13] [7].

Catalytic Approaches in Oxime Formation

Catalytic methodologies for (1R)-camphor oxime synthesis have emerged as sophisticated alternatives to classical approaches, offering enhanced reaction rates, improved selectivity, and milder reaction conditions [14] [8]. These methods employ various catalytic systems including metal catalysts, organocatalysts, and solid acid catalysts to facilitate the oxime formation process [14] [15].

Solid acid catalysts have demonstrated particular effectiveness in oxime synthesis applications [16] [13]. Amberlyst-15, a sulfonated polystyrene resin, catalyzes the conversion of camphor to its corresponding oxime under mild conditions in acetonitrile solvent [16]. This heterogeneous catalyst system achieves yields of approximately 83 percent at 60 degrees Celsius under oxygen atmosphere, with the significant advantage of easy catalyst recovery and reuse [16].

Bismuth oxide (Bi2O3) represents an innovative catalytic approach for oxime formation under solvent-free conditions [13]. This environmentally benign catalyst enables the grinding-based synthesis of oximes at room temperature, achieving excellent yields of 85 to 95 percent within 30 to 60 minutes [13]. The bismuth-catalyzed method eliminates the need for organic solvents and elevated temperatures, making it particularly attractive for sustainable synthesis applications [13].

Organocatalytic approaches have gained significant attention due to their metal-free nature and compatibility with aqueous reaction media [8] [17]. 2-Aminophenols and 2-(aminomethyl)benzimidazoles function as highly effective organocatalysts for oxime formation in water at neutral pH [8] [17]. These catalysts operate through nucleophilic catalysis mechanisms, where the amine group forms an activated imine intermediate that undergoes rapid transimination with hydroxylamine [8].

The 2-(aminomethyl)benzimidazole catalyst demonstrates exceptional activity with second-order rate constants ranging from 0.1 to 50 reciprocal molar per second at millimolar catalyst concentrations [8] [17]. This catalyst provides a 5.2-fold rate enhancement compared to uncatalyzed conditions and outperforms traditional aniline catalysts by more than two-fold [8]. The enhanced activity results from favorable seven-membered ring transition states during the rate-limiting dehydration step [8].

Metal-catalyzed approaches utilize transition metal complexes to activate either the carbonyl substrate or the hydroxylamine nucleophile [14] [18]. Nickel chloride catalysis enables the formation of oximes through oxidative pathways, where primary amines undergo oxidation to generate hydroxylamine in situ [14]. This approach achieves yields of 65 to 70 percent under mild conditions but requires careful control of reaction stoichiometry [14].

Electrochemical catalysis represents a cutting-edge approach for oxime synthesis, particularly demonstrated in cyclohexanone oxime production using zinc-copper alloy electrocatalysts [19] [20]. These systems achieve remarkable yields of 97 percent with 27 percent Faradaic efficiency through one-pot electrochemical reduction of nitrate to hydroxylamine followed by chemical condensation with the ketone substrate [20]. The electrochemical approach offers sustainability advantages by using aqueous nitrate as the nitrogen source and operating under ambient conditions [20].

Microwave-assisted catalytic synthesis provides rapid and efficient oxime formation with reduced reaction times and enhanced yields [21] [22]. These methods typically employ catalytic amounts of acids or bases under microwave irradiation, achieving complete conversion within 30 minutes compared to several hours required for conventional heating [21]. The microwave approach is particularly effective for preparing glycoconjugates and complex oxime derivatives where rapid reaction kinetics prevent side reactions [21].

Large-Scale Production and Industrial Synthesis

Industrial synthesis of (1R)-camphor oxime requires careful consideration of process economics, scalability, and operational safety while maintaining high product quality and yield [19]. Large-scale production typically employs batch reactor systems with capacities ranging from 100 to 1000 kilograms, utilizing stirred tank reactors equipped with temperature control and efficient mixing systems .

Batch process optimization focuses on maximizing space-time yield while minimizing raw material consumption and waste generation [24]. Industrial batches typically operate at controlled temperatures between 60 and 80 degrees Celsius under atmospheric pressure, with residence times of 4 to 6 hours to ensure complete conversion [24]. These conditions represent a compromise between reaction efficiency and energy consumption, achieving yields of 75 to 85 percent consistently across multiple batches .

Continuous flow processing has emerged as an advanced alternative to traditional batch operations, offering several advantages including improved heat and mass transfer, reduced reaction times, and enhanced process control [19] [24]. Continuous flow reactors for oxime synthesis typically employ tubular or microreactor configurations with precise temperature control and residence times ranging from 10 to 60 minutes [19] [24].

The continuous approach achieves superior yields of 85 to 95 percent due to optimal mixing and heat transfer characteristics [19]. Process intensification through continuous flow enables higher throughput in smaller reactor volumes, reducing capital investment and operating costs [24]. Additionally, the continuous system facilitates integrated catalyst recovery and product purification, minimizing downstream processing requirements [19].

Pickering emulsion technology represents an innovative approach for industrial oxime synthesis, particularly applicable to biphasic reaction systems [19]. This method employs emulsion droplets integrated with electrodes to create ideal interfacial microenvironments for electrocatalytic oxime formation [19]. The system achieves production rates of 0.78 millimoles per hour per square centimeter at 100 milliamperes per square centimeter with 83.8 percent Faradaic efficiency [19].

Industrial scale optimization studies have demonstrated that reaction parameter control significantly influences product quality and yield [24]. Temperature optimization typically involves maintaining reaction temperatures within narrow ranges using advanced process control systems [24]. Statistical design of experiments methodologies enable systematic optimization of multiple variables simultaneously, identifying optimal conditions that maximize yield while minimizing byproduct formation [24].

Catalyst recovery and recycling represent critical considerations for industrial viability, particularly when employing heterogeneous catalytic systems [16] [13]. Solid catalysts such as Amberlyst-15 can be recovered through simple filtration and regenerated for multiple reaction cycles without significant activity loss [16]. This recyclability reduces operational costs and minimizes catalyst waste disposal requirements [16].

Process analytical technology integration enables real-time monitoring of reaction progress and product quality during industrial synthesis [24]. Online analytical methods including spectroscopic techniques and chromatographic analysis provide immediate feedback for process optimization and quality control [24]. This approach ensures consistent product quality and enables rapid response to process deviations [24].

Scale-up considerations include heat removal capacity, mixing efficiency, and mass transfer limitations that may not be apparent at laboratory scale [24]. Industrial reactors require careful design of heat exchange systems to manage the exothermic nature of oxime formation reactions [24]. Adequate mixing ensures uniform temperature and concentration profiles throughout the reactor volume, preventing hot spots that could promote side reactions [24].

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have revolutionized (1R)-camphor oxime synthesis by emphasizing environmental sustainability, atom economy, and energy efficiency [13] [25]. These approaches minimize or eliminate the use of hazardous solvents, reduce energy consumption, and maximize the incorporation of starting materials into the final product [13] [20].

Solvent-free synthesis represents one of the most significant advances in green oxime chemistry [13] [25]. Mechanochemical grinding methods enable the direct conversion of camphor and hydroxylamine hydrochloride without any organic solvents, achieving excellent yields of 85 to 95 percent at room temperature [13]. This approach eliminates solvent waste, reduces purification requirements, and significantly decreases the environmental footprint of the synthesis [13] [26].

The grinding methodology employs ball mills or mortar and pestle techniques to achieve intimate mixing of reactants, with reaction completion typically occurring within 30 to 60 minutes [13] [26]. The mechanical energy input facilitates molecular contact and activation, enabling reactions that would normally require elevated temperatures or extended reaction times [13] [26].

Ionic liquid catalysis provides another environmentally benign approach for sustainable oxime synthesis [26]. L-amino acid functionalized ionic liquids demonstrate exceptional catalytic activity, achieving 96 percent yields within 50 seconds under grinding conditions [26]. These ionic liquids combine the advantages of recyclability, non-volatility, and high catalytic activity while operating at room temperature [26].

The ionic liquid approach offers superior atom economy compared to traditional methods by eliminating the need for stoichiometric bases and minimizing byproduct formation [26]. The catalyst can be recovered and reused multiple times without significant activity loss, further enhancing the sustainability profile of the process [26].

Microwave-assisted green synthesis combines energy efficiency with enhanced reaction rates [21] [22]. Microwave heating provides selective energy input directly to the reaction mixture, reducing overall energy consumption compared to conventional heating methods [21]. The method achieves complete oxime formation within 30 minutes while maintaining high yields and selectivity [21].

Aqueous reaction media represent a fundamental green chemistry approach by replacing organic solvents with water [12] [8]. Water serves as an environmentally benign reaction medium that supports oxime formation through hydrogen bonding networks that stabilize transition states [12] [8]. Organocatalytic systems operating in water at neutral pH achieve respectable yields while eliminating organic solvent waste [8].

Ultrasound-assisted synthesis utilizes acoustic energy to accelerate oxime formation under mild conditions [27] [28]. Sonochemical activation creates localized high-energy environments through cavitation effects, enabling rapid reaction completion with yields of 81 to 95 percent [27] [28]. The ultrasonic approach reduces reaction times to minutes rather than hours while maintaining high product quality [27] [28].

Electrochemical green synthesis eliminates the need for chemical oxidants by using electrical energy to drive the oxime formation process [19] [20]. This approach achieves high atom economy by utilizing renewable electrical energy and avoiding stoichiometric chemical waste [20]. The electrochemical method operates under ambient conditions with aqueous electrolytes, minimizing environmental impact [20].

Continuous flow green processing integrates multiple sustainability advantages including reduced solvent usage, energy efficiency through heat integration, and minimized waste generation [19] [24]. Flow reactors enable precise control of reaction conditions, maximizing selectivity and minimizing byproduct formation [19]. The continuous approach facilitates solvent recycling and product isolation through integrated separation systems [19].

Biocatalytic approaches, while still under development for camphor oxime synthesis, offer potential for highly selective and environmentally benign processes [3]. Enzymatic systems operate under mild aqueous conditions with exceptional selectivity, though current applications remain limited to specific substrate classes [3].

The integration of multiple green chemistry principles creates synergistic effects that maximize environmental benefits [13] [25]. For example, combining solvent-free conditions with ionic liquid catalysis and microwave heating achieves rapid, high-yielding synthesis with minimal environmental impact [13] [21] [26]. These integrated approaches represent the future direction of sustainable chemical synthesis [13] [25].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.131014166 g/mol

Monoisotopic Mass

167.131014166 g/mol

Heavy Atom Count

12

Other CAS

2792-42-9

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-: INACTIVE

Dates

Modify: 2023-08-16

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